2-methoxy-4,5-dimethyl-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
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Overview
Description
The compound is a sulfonamide derivative, which are often used in medicinal chemistry due to their bioactive properties . It also contains a piperidine ring, which is a common motif in many pharmaceuticals .
Molecular Structure Analysis
The compound contains several functional groups, including a sulfonamide, a methoxy group, and a piperidine ring . These groups can have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis
Sulfonamides can undergo a variety of reactions, including hydrolysis, acylation, and displacement reactions . The reactivity of the compound will depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound will depend on its specific structure . Factors such as polarity, solubility, and stability can be influenced by the functional groups present .Scientific Research Applications
Photodynamic Therapy in Cancer Treatment
One significant application of derivatives of benzenesulfonamide, which include compounds structurally similar to 2-methoxy-4,5-dimethyl-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide, is in photodynamic therapy for cancer treatment. Research indicates that certain benzenesulfonamide derivatives, particularly zinc phthalocyanines substituted with benzenesulfonamide, show potential as Type II photosensitizers. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, making them viable for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Potential in Cognitive Enhancement
Benzenesulfonamide derivatives have also been studied for their potential in enhancing cognitive functions. For instance, SB-399885, a compound related to benzenesulfonamides, has been shown to have cognitive enhancing properties in animal models. This compound is a potent, selective, brain penetrant, and orally active 5-HT6 receptor antagonist, suggesting potential therapeutic utility in disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Applications in Chemistry and Material Science
In the field of chemistry and material science, benzenesulfonamide derivatives are used in various applications. For example, they are involved in the synthesis of palladium aryl sulfonate phosphine catalysts for the copolymerization of acrylates with ethene. These catalysts facilitate the formation of high molecular weight polymers in high yields and are significant for industrial applications (Skupov et al., 2007).
Antimicrobial and Antifungal Activities
Benzenesulfonamide derivatives have demonstrated antimicrobial and antifungal activities. Studies show that these compounds can be effective against various bacterial and fungal strains, indicating their potential use in developing new antimicrobial and antifungal agents (Zareef et al., 2007).
Potential in Drug Development
These derivatives also play a role in drug development, particularly in the design of novel drugs with specific targeting capabilities. Their unique structure allows for selective binding to certain receptors or enzymes, which can be advantageous in developing targeted therapies for various diseases (Ghorab et al., 2017).
Mechanism of Action
Target of action
Many compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical pathways
Indole derivatives, which have a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of action
Compounds with similar structures have been found to have diverse biological activities and therapeutic possibilities .
Safety and Hazards
properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-14-12-19(27-4)20(13-15(14)2)28(25,26)22-17-8-9-18(16(3)11-17)23-10-6-5-7-21(23)24/h8-9,11-13,22H,5-7,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJKCNCZXGVMAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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